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molecular formula C12H18O2 B8539662 Benzene, 1,3-dimethoxy-2-butyl CAS No. 16929-66-1

Benzene, 1,3-dimethoxy-2-butyl

Cat. No. B8539662
M. Wt: 194.27 g/mol
InChI Key: HKRXKZXKXUTCQU-UHFFFAOYSA-N
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Patent
US06235785B1

Procedure details

1,3-Dimethoxybenzene (15.0 g, 109 mmol) was alkylated with 1-iodobutane as described above for the preparation of Example 10(A) except that the final reaction mixture was not refluxed. Purification via silica gel chromatography (ethyl acetate/hexane) provided 15.0 g (71%) of the title intermediate product as a yellow oil: NMR (CDCl3) 7.18 (t, J=8.2 Hz, 1H), 6.59 (d, J=9.7 Hz, 2H), 3.84 (s, 6H), 2.70 (t, J=8.7 Hz, 2H), 1.50 (hextet, J=6 Hz, 2H), 1.44 (quintet, J=6 Hz, 2H), 0.98 (t, J=8.2 Hz, 3H); MS-FD m/e 194 (p).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.I[CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:12]([C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[O:9][CH3:10])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described above for the preparation of Example 10(A) except that the final
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was not refluxed
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=CC=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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